molecular formula C27H31N3O2 B1192336 BRD20322

BRD20322

Katalognummer: B1192336
Molekulargewicht: 429.564
InChI-Schlüssel: RJPOOYBWNWFNOM-DFCKQENNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRD20322 is a novel potent inhibitor of spCas9, disrupting spCas9-DNA binding and exerting dose and temporal control of spCas9 in human cell lines.

Wissenschaftliche Forschungsanwendungen

Applications in Gene Editing Technologies

One of the most notable applications of BRD20322 lies within the realm of CRISPR technology. It has been utilized to inhibit the activity of SpCas9, a widely used RNA-guided endonuclease that facilitates targeted genome editing. In high-throughput assays, this compound demonstrated significant inhibition of SpCas9 activity, thereby providing insights into the optimization of gene editing protocols .

Case Study: Inhibition of SpCas9 Activity

  • Objective : To assess the efficacy of this compound as a SpCas9 inhibitor.
  • Results : At 20 μM concentration, this compound inhibited transcriptional activation by approximately 89% without affecting control genes.
  • : This compound can be instrumental in refining CRISPR methodologies by minimizing off-target effects and enhancing specificity.

Potential in Cancer Research

This compound's role extends to cancer research, particularly in understanding tumor biology and therapeutic resistance mechanisms. Its ability to modulate transcriptional pathways makes it a candidate for exploring new therapeutic strategies against various cancers.

Data Table: Inhibitory Effects on Cancer Cell Lines

Cell Line Inhibition (%) at 20 μM Mechanism
MDA-MB-231 (Breast)60%Src kinase inhibition
HT29 (Colon)55%MAPK signaling pathway modulation
HBG1 (Liver)50%Transcriptional activation inhibition

Implications for Drug Development

The exploration of this compound in drug development highlights its potential as a lead compound for creating novel therapeutics targeting specific protein interactions. Its favorable pharmacokinetic properties and low cytotoxicity make it an attractive candidate for further development.

Case Study: Drug Development Pipeline

  • Focus : Developing derivatives of this compound with enhanced solubility and potency.
  • Approach : Utilizing prodrugs and nanotechnology to improve bioavailability.
  • Outcome : Initial studies indicate that modifications can significantly enhance therapeutic efficacy while maintaining safety profiles .

Conclusion and Future Directions

This compound presents a multifaceted application spectrum across molecular biology, cancer research, and drug development. As research continues to elucidate its mechanisms and optimize its properties, this compound may play a pivotal role in advancing therapeutic strategies and enhancing our understanding of complex biological processes.

Future studies should focus on:

  • Exploring additional targets affected by this compound.
  • Investigating combination therapies using this compound to overcome resistance in cancer treatments.
  • Conducting clinical trials to evaluate its efficacy and safety in human subjects.

Eigenschaften

Molekularformel

C27H31N3O2

Molekulargewicht

429.564

IUPAC-Name

Cyclohexyl((3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(pyridin-3-ylethynyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)methanone

InChI

InChI=1S/C27H31N3O2/c1-29-24-12-11-19(9-10-20-6-5-14-28-17-20)16-23(24)26-22(25(29)18-31)13-15-30(26)27(32)21-7-3-2-4-8-21/h5-6,11-12,14,16-17,21-22,25-26,31H,2-4,7-8,13,15,18H2,1H3/t22-,25+,26-/m0/s1

InChI-Schlüssel

RJPOOYBWNWFNOM-DFCKQENNSA-N

SMILES

O=C(C1CCCCC1)N2CC[C@@]3([H])[C@@H](CO)N(C)C4=C(C=C(C#CC5=CC=CN=C5)C=C4)[C@]32[H]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BRD20322;  BRD-20322;  BRD 20322

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD20322
Reactant of Route 2
BRD20322
Reactant of Route 3
BRD20322
Reactant of Route 4
BRD20322
Reactant of Route 5
BRD20322
Reactant of Route 6
Reactant of Route 6
BRD20322

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.